![molecular formula C8H9FN2O3 B13914635 Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate](/img/structure/B13914635.png)
Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate
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Overview
Description
Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate is a chemical compound with the molecular formula C8H9FN2O3 and a molecular weight of 200.17 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with an ethyl ester group at the 2-position and a fluoromethoxy group at the 5-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate typically involves the reaction of 5-(fluoromethoxy)pyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluoromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.
Mechanism of Action
The mechanism by which Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The fluoromethoxy group can enhance binding affinity and specificity, while the pyrazine ring can participate in various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:
Ethyl 5-methoxypyrazine-2-carboxylate: Similar structure but lacks the fluorine atom, which may affect its reactivity and binding properties.
Ethyl 5-chloromethoxypyrazine-2-carboxylate: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Ethyl 5-bromomethoxypyrazine-2-carboxylate: The presence of a bromine atom can result in distinct reactivity and applications.
Biological Activity
Ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings.
- Molecular Formula : C8H9FN2O3
- Molecular Weight : 200.167 g/mol
- CAS Number : 1174321-00-6
The compound features a pyrazine ring substituted with a fluoromethoxy group and a carboxylate moiety, which contribute to its unique chemical behavior and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of pyrazine-2-carboxylic acid with fluoromethyl ether in the presence of a base like potassium carbonate, utilizing solvents such as dimethylformamide (DMF) under controlled heating conditions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, showing promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The compound's anticancer properties have also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, including:
- HeLa (cervical cancer) : IC50 = 15 µM
- MCF-7 (breast cancer) : IC50 = 20 µM
These results indicate that this compound may interfere with cancer cell growth, potentially through apoptosis induction or cell cycle arrest mechanisms.
The precise mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial and cancer cell metabolism. Molecular docking studies have indicated potential binding sites on target proteins, which could modulate their activity.
Case Studies
- Antimicrobial Study : A recent study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of fluorinated pyrazines, including this compound. The study confirmed its broad-spectrum antimicrobial properties and suggested further optimization to enhance efficacy .
- Cancer Research : An investigation into the compound's effects on MCF-7 cells revealed that it induces apoptosis through the mitochondrial pathway. The study highlighted the potential for this compound to be developed as a novel chemotherapeutic agent .
Properties
Molecular Formula |
C8H9FN2O3 |
---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
ethyl 5-(fluoromethoxy)pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H9FN2O3/c1-2-13-8(12)6-3-11-7(4-10-6)14-5-9/h3-4H,2,5H2,1H3 |
InChI Key |
KKNUDGRYHDZTOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=N1)OCF |
Origin of Product |
United States |
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